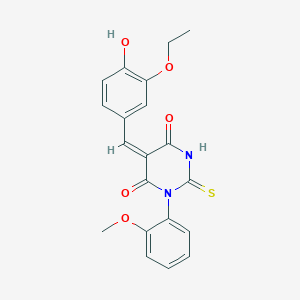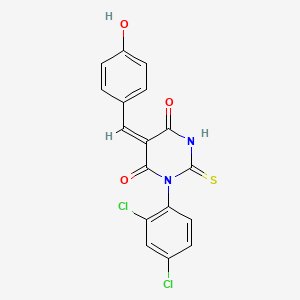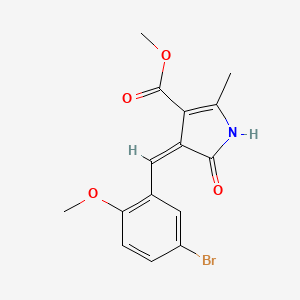![molecular formula C22H19N3O2 B5912596 N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, commonly known as MPAVB, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been found to be effective in various studies, particularly in the field of cancer research. MPAVB has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and its potential future directions. In
Applications De Recherche Scientifique
MPAVB has been extensively studied for its potential applications in cancer research. It has been found to be effective in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. MPAVB has also been found to be effective in inducing apoptosis in cancer cells, which is a process of programmed cell death. In addition to cancer research, MPAVB has also shown potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
MPAVB works by inhibiting the activity of a protein called STAT3, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. STAT3 is overexpressed in many cancer cells, and its inhibition by MPAVB leads to the induction of apoptosis in these cells. MPAVB also inhibits the activity of another protein called NF-κB, which is involved in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
MPAVB has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPAVB has also been found to inhibit the migration and invasion of cancer cells, which are important processes in metastasis. In addition, MPAVB has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB. MPAVB has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPAVB is its specificity towards STAT3 and NF-κB, which makes it a valuable tool for studying the role of these proteins in various cellular processes. MPAVB has also been found to be effective in vitro and in vivo, which makes it a useful compound for studying the efficacy of potential cancer therapies. However, one of the limitations of MPAVB is its low solubility in water, which can make it difficult to administer in vivo. In addition, MPAVB has not yet been tested in clinical trials, which limits its potential applications in human therapy.
Orientations Futures
There are several potential future directions for the study of MPAVB. One direction is to optimize the synthesis of MPAVB to improve its solubility and bioavailability. Another direction is to study the efficacy of MPAVB in animal models of cancer and neurodegenerative diseases. In addition, the potential use of MPAVB in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the potential use of MPAVB as a therapeutic agent for human diseases should be investigated in clinical trials.
Méthodes De Synthèse
The synthesis of MPAVB involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-methylbenzylamine, which is then reacted with ethyl chloroformate to form 3-methylbenzyl carbamate. The carbamate is then reacted with 3-pyridineboronic acid to form the corresponding boronic ester. The final step involves the palladium-catalyzed Suzuki-Miyaura coupling reaction between the boronic ester and 4-bromo-2-(3-pyridinyl)benzoic acid to form MPAVB.
Propriétés
IUPAC Name |
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-7-5-11-19(13-16)24-22(27)20(14-17-8-6-12-23-15-17)25-21(26)18-9-3-2-4-10-18/h2-15H,1H3,(H,24,27)(H,25,26)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSGDEDQUQTMNX-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)




![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)

![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)